molecular formula C8H13N3S B2420128 6-(methylsulfanyl)-N-propylpyrimidin-4-amine CAS No. 1518623-94-3

6-(methylsulfanyl)-N-propylpyrimidin-4-amine

Cat. No. B2420128
M. Wt: 183.27
InChI Key: JJUXTOUUESRZPG-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It may also include information on the yield, purity, and efficiency of the synthesis process.



Molecular Structure Analysis

This typically involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and confirm the identity of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may also involve studying the compound’s behavior under various conditions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

  • Field : Organometallic Chemistry

    • Application : Synthesis and Structure of Methylsulfanyl Derivatives of Nickel Bis (Dicarbollide)
    • Method : The symmetrically and unsymmetrically substituted methylsulfanyl derivatives of nickel (III) bis (dicarbollide) were synthesized, starting from [Ni (acac) 2] 3 and the corresponding methylsulfanyl derivatives of nido-carborane .
    • Results : Structures of the synthesized metallacarboranes were studied by single-crystal X-ray diffraction and quantum chemical calculations .
  • Field : Computational Chemistry

    • Application : First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one
    • Method : The tautomerizations mechanism of 4‐(methylsulfanyl)‐3[(1Z)‐1‐(2‐phenylhydrazinylidene) ethyl] quinoline‐2(1H)‐one were inspected in the gas phase and ethanol using density function theory (DFT) M06‐2X and B3LYP methods .
    • Results : From thermodynamics analysis, the keto form of 4‐(methylsulfanyl)‐3‐[(1Z)‐1‐(2 phenylhydrazinylidene) quinoline‐2(1H)‐one is the most stable form in the gas phase and ethanol and the barrier heights required for tautomerization process were found to be high in the gas phase and ethanol 38.80 and 37.35 kcal/mol, respectively .
  • Field : Medicinal Chemistry

    • Application : Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl
    • Method : A series of twenty five 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives 1–25 was previously synthesized .
    • Results : The cytotoxic effects against hepatocellular Hep-G2 and colon HCT-116 carcinoma cells and effect on the macrophage growth, in addition to their influence of the inflammatory mediators [nitric oxide (NO), tumor necrosis factor-α (TNF-α) were investigated .
  • Field : Molecular Electronics

    • Application : Molecular Switches
    • Method : Molecular switches are molecules or supramolecular assemblies that can exist in two or more stable states that differ in the mutual orientation of the components and which can be transformed from one state to another by means of various external stimuli via rotation of these components .
    • Results : The symmetrically substituted 8,8′-isomer adopts transoid conformation stabilized by two pairs of intramolecular C–H···S hydrogen bonds between the dicarbollide ligands .
  • Field : Analytical Chemistry

    • Application : Selective Cadmium Fluorescence Probe
    • Method : 4-(methylsulfanyl)-6-(pyridin-2-yl)pyrimidin-2-amine (3), as a low-molecular-weight fluorescence probe for Cd 2+ .
    • Results : Compound 3 could successfully discriminate between Cd 2+ and Zn 2+ and exhibited a highly selective turn-on response toward Cd 2+ over .
  • Field : Bioconjugation
    • Application : Expanding the versatility and scope of the oxime ligation
    • Method : The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group. The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivatives .
    • Results : A strategy was introduced that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 min .

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

6-methylsulfanyl-N-propylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-3-4-9-7-5-8(12-2)11-6-10-7/h5-6H,3-4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUXTOUUESRZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylsulfanyl)-N-propylpyrimidin-4-amine

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